2-Hydroxypurine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypurine can be synthesized through several methods. One common approach involves the fusion of guanidine with 4,5-diamino-2-hydroxypyrimidine. This reaction typically requires high temperatures and specific catalysts to facilitate the formation of the purine ring .
Industrial Production Methods: In industrial settings, this compound can be produced by chemical synthesis involving the reaction of guanidine with appropriate pyrimidine derivatives. The process often involves multiple steps, including purification and crystallization, to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypurine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by radicals such as sulfate and hydroxyl radicals, leading to the formation of radical anions .
Common Reagents and Conditions:
Oxidation: Reagents like sulfate radicals (SO₄˙⁻) and hydroxyl radicals (OH˙) are commonly used.
Reduction and Substitution: These reactions often involve nucleophilic agents and specific catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions include various radical anions and other oxidized derivatives of this compound .
Scientific Research Applications
2-Hydroxypurine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxypurine involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions involving purine metabolism. For example, it can be phosphorylated to form nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Hypoxanthine: Another purine derivative that plays a crucial role in nucleotide metabolism.
Xanthine: A precursor to uric acid and involved in the degradation of purine nucleotides.
Guanine: One of the four main nucleobases found in DNA and RNA.
Uniqueness: 2-Hydroxypurine is unique due to its specific hydroxyl group at the second position, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other purine derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
3,7-dihydropurin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIZPXKICGBNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177652 | |
Record name | 2H-Purin-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2308-57-8 | |
Record name | 3,7-Dihydro-2H-purin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2308-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Purin-2-one, 1,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Purin-2-one, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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